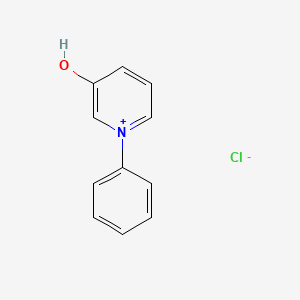

3-Hydroxy-1-phenylpyridinium chloride

Vue d'ensemble

Description

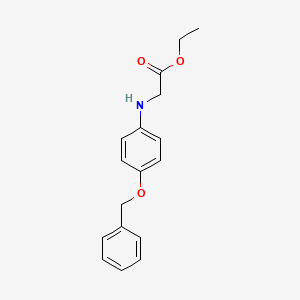

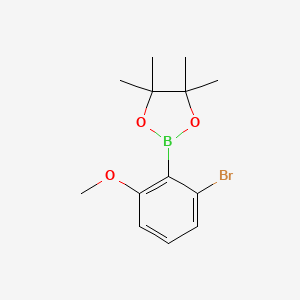

3-Hydroxy-1-phenylpyridinium chloride is a chemical compound with the molecular formula C₁₁H₁₀ClNO . It belongs to the class of pyridinium salts and exhibits interesting properties due to its aromatic ring and positively charged nitrogen atom. This compound has been studied for various applications, including its potential as an ionic liquid and its role in synthetic chemistry .

Synthesis Analysis

- Isolation and Purification : Isolate the 3-hydroxy-1-phenylpyridinium chloride product and purify it through recrystallization or other methods .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1-phenylpyridinium chloride consists of a pyridine ring with a phenyl group attached at the 3-position. The positively charged nitrogen atom (pyridinium ion) contributes to its ionic character. The chloride ion balances the charge, resulting in a stable salt. The detailed arrangement of atoms and bond angles can be visualized using molecular modeling software .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Extraction and Separation

3-Hydroxy-1-phenylpyridinium chloride and similar compounds have been studied for their potential in extracting metal ions from various media. For instance, a study explored the efficiency of 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium chloride as an extractant of molybdenum(VI) ions from sulfate media, demonstrating its potential in metal ion extraction processes (Wejman-Gibas et al., 2016).

Catalysis in Chemical Reactions

3-Hydroxy-1-phenylpyridinium chloride derivatives have been employed as catalysts in various chemical reactions. For example, a study discussed the use of 1-sulfopyridinium chloride as a catalyst in the tandem Knoevenagel–Michael reaction, highlighting its role in facilitating complex chemical processes (Moosavi‐Zare et al., 2013).

Investigation in Organometallic Chemistry

In organometallic chemistry, 3-Hydroxy-1-phenylpyridinium chloride derivatives are used to study catalytic processes. A research focused on derivatives of 2-hydroxypyridine and their role in the dehydrogenation of alcohols, which is crucial for understanding catalytic mechanisms in organometallic systems (Royer et al., 2010).

Electrochemical Studies

Studies have also focused on the electrochemical properties of pyridinium salts, including 3-Hydroxy-1-phenylpyridinium chloride. Research has explored the degradation and ecotoxicity evaluation of pyridinium ionic liquids, contributing to a better understanding of their environmental impact and electrochemical behavior (Pieczyńska et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure and properties of 3-Hydroxy-1-phenylpyridinium chloride and related compounds have been conducted. For instance, studies have been done on the hydrogen bonding, basicity, and spectroscopic properties of 3-hydroxypyridine betaine hydrochloride, offering insights into its molecular structure and interactions (Barczyński et al., 2007).

Transamination Reaction Studies

In biochemical research, 3-Hydroxy-1-phenylpyridinium chloride has been used to study transamination reactions, which are crucial in understanding amino acid metabolism. A study reported the synthesis and investigation of the reactions of 1-methyl-3-hydroxy-4-formylpyridinium chloride with alanine, providing valuable insights into the kinetics and mechanism of transamination processes (Maley & Bruice, 1970).

Propriétés

IUPAC Name |

1-phenylpyridin-1-ium-3-ol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO.ClH/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10;/h1-9H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIMDYLQFIEYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CC=CC(=C2)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035545 | |

| Record name | N-Phenyl-3-hydroxypyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-phenylpyridinium chloride | |

CAS RN |

15941-41-0 | |

| Record name | Pyridinium, 3-hydroxy-1-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015941410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-3-hydroxypyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine](/img/structure/B3243709.png)

![4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B3243715.png)

![(R)-(-)-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(1-methylheptyloxy)-2,6-difluorobenzene](/img/structure/B3243723.png)

![3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol](/img/structure/B3243762.png)

![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)

![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)